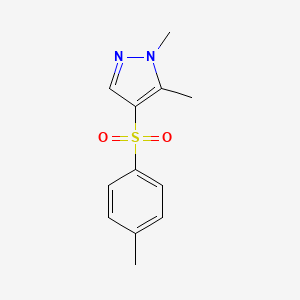
1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole is a useful research compound. Its molecular formula is C12H14N2O2S and its molecular weight is 250.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
Numerous studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to 1,5-Dimethyl-4-(p-tolylsulfonyl)pyrazole have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Research indicates that certain derivatives exhibit comparable efficacy to established anti-inflammatory drugs like diclofenac and celecoxib .
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that compounds with the pyrazole moiety can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The incorporation of a p-tolylsulfonyl group may enhance the compound's ability to penetrate bacterial cell walls, thereby increasing its antimicrobial effectiveness .
Anticancer Activity
Research has highlighted the potential of pyrazole derivatives in cancer therapy. Certain compounds have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of specific substituents on the pyrazole ring can modulate these effects, making it a promising scaffold for anticancer drug development .
Case Study 1: Anti-inflammatory Activity
A study by Selvam et al. synthesized a series of pyrazole derivatives, including those similar to this compound, and evaluated their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Compounds exhibited significant reduction in inflammation compared to control groups .
Case Study 2: Antimicrobial Screening
In a comparative study conducted by Chovatia et al., several pyrazole derivatives were tested against multiple bacterial strains. The results indicated that certain modifications to the pyrazole structure significantly enhanced antimicrobial potency against resistant strains .
Eigenschaften
Molekularformel |
C12H14N2O2S |
|---|---|
Molekulargewicht |
250.316 |
IUPAC-Name |
1,5-dimethyl-4-(4-methylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C12H14N2O2S/c1-9-4-6-11(7-5-9)17(15,16)12-8-13-14(3)10(12)2/h4-8H,1-3H3 |
InChI-Schlüssel |
QDQMAXHFVIHMDF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















